molecular formula C12H11ClN4O3S B11076933 N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}acetamide

N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}acetamide

Cat. No.: B11076933
M. Wt: 326.76 g/mol
InChI Key: DQGCGYHKEFSCGC-UHFFFAOYSA-N
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Description

N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}acetamide is a synthetic organic compound known for its diverse applications in scientific research. It features a chloropyridazine moiety linked to a sulfamoylphenyl group, making it a valuable molecule in various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}acetamide typically involves multiple steps:

  • Formation of the Chloropyridazine Intermediate

      Starting Material: 3-chloropyridazine.

      Reaction: Chlorination using thionyl chloride or phosphorus pentachloride.

      Conditions: Reflux in an inert solvent like dichloromethane.

  • Sulfamoylation

      Starting Material: 4-aminobenzenesulfonamide.

      Reaction: Coupling with the chloropyridazine intermediate.

      Conditions: Use of a base such as triethylamine in a polar aprotic solvent like dimethylformamide (DMF).

  • Acetylation

      Starting Material: The sulfamoyl intermediate.

      Reaction: Acetylation using acetic anhydride.

      Conditions: Mild heating in the presence of a catalyst like pyridine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: To ensure consistent quality and yield.

    Purification: Techniques such as recrystallization or chromatography to obtain high-purity product.

    Quality Control: Rigorous testing for impurities and consistency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Potassium permanganate or hydrogen peroxide.

      Conditions: Aqueous or organic solvents, often under mild heating.

      Products: Oxidized derivatives, potentially altering the sulfamoyl or acetamide groups.

  • Reduction

      Reagents: Sodium borohydride or lithium aluminum hydride.

      Conditions: Anhydrous conditions, typically in ether solvents.

      Products: Reduced forms of the chloropyridazine or sulfamoyl groups.

  • Substitution

      Reagents: Nucleophiles such as amines or thiols.

      Conditions: Basic or acidic environments, depending on the nucleophile.

      Products: Substituted derivatives, modifying the phenyl or pyridazine rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dichloromethane, DMF, ether.

    Catalysts: Pyridine, triethylamine.

Scientific Research Applications

N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}acetamide is utilized in various fields:

  • Chemistry

      Catalysis: As a ligand in catalytic reactions.

      Material Science: In the synthesis of polymers and advanced materials.

  • Biology

      Enzyme Inhibition: Studying enzyme kinetics and inhibition mechanisms.

      Cell Signaling: Investigating pathways involving sulfamoyl derivatives.

  • Medicine

      Drug Development: As a lead compound in the development of new pharmaceuticals.

      Diagnostics: In the design of diagnostic agents for imaging and assays.

  • Industry

      Agriculture: As a potential agrochemical for pest control.

      Environmental Science: In the development of sensors for detecting pollutants.

Mechanism of Action

The mechanism by which N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}acetamide exerts its effects involves:

    Molecular Targets: Binding to specific enzymes or receptors.

    Pathways: Modulating biochemical pathways, such as inhibiting enzyme activity or altering signal transduction.

Comparison with Similar Compounds

Similar Compounds

    N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}methanesulfonamide: Similar structure but with a methanesulfonamide group.

    N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}propionamide: Contains a propionamide group instead of acetamide.

Uniqueness

N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}acetamide is unique due to its specific combination of the chloropyridazine and sulfamoylphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C12H11ClN4O3S

Molecular Weight

326.76 g/mol

IUPAC Name

N-[4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C12H11ClN4O3S/c1-8(18)14-9-2-4-10(5-3-9)21(19,20)17-12-7-6-11(13)15-16-12/h2-7H,1H3,(H,14,18)(H,16,17)

InChI Key

DQGCGYHKEFSCGC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NN=C(C=C2)Cl

Origin of Product

United States

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